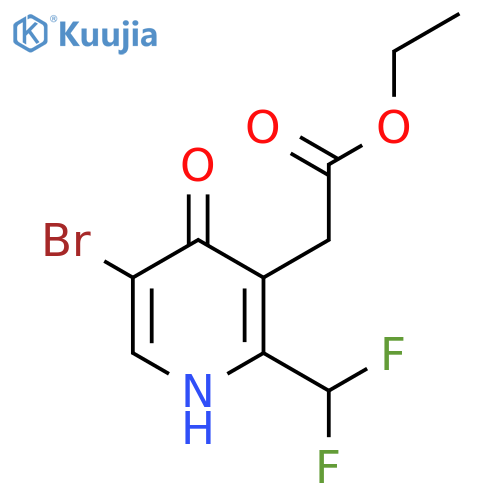Cas no 1805342-74-8 (Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate)

Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate
-
- インチ: 1S/C10H10BrF2NO3/c1-2-17-7(15)3-5-8(10(12)13)14-4-6(11)9(5)16/h4,10H,2-3H2,1H3,(H,14,16)
- InChIKey: WNDWFOVAFVTSFL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CNC(C(F)F)=C(C1=O)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 404
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): 1.8
Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059211-1g |
Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate |
1805342-74-8 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate 関連文献
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetateに関する追加情報
Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate: A Comprehensive Overview
The compound Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate, with the CAS number 1805342-74-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemicals. This compound is notable for its unique structural features, which include a pyridine ring substituted with bromine, difluoromethyl, hydroxyl, and acetate groups. These functional groups confer the molecule with versatile reactivity and potential applications in various industries.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery. The presence of a bromine atom at the 5-position of the pyridine ring in Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate suggests potential utility in medicinal chemistry, particularly as a precursor for bioactive molecules. The difluoromethyl group at the 2-position adds further complexity to the molecule, enhancing its potential for interactions with biological targets. Additionally, the hydroxyl group at the 4-position and the acetate ester at the 3-position provide opportunities for further functionalization and optimization in drug design.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyridine ring. Researchers have employed various methods, including nucleophilic aromatic substitution and coupling reactions, to assemble the desired structure. The use of advanced catalytic systems has enabled higher yields and improved selectivity in these reactions, making this compound more accessible for further studies.
In terms of applications, Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate has shown promise in agrochemical research. Its ability to inhibit specific enzymes involved in plant growth regulation has led to investigations into its potential as a herbicide or plant growth regulator. Field trials conducted under controlled conditions have demonstrated moderate efficacy, although further optimization is required to enhance its stability and selectivity.
Another area of interest is the compound's role in materials science. The unique electronic properties imparted by its functional groups make it a candidate for use in organic electronics. Preliminary studies suggest that it could serve as a component in light-emitting diodes (LEDs) or solar cells, although more research is needed to fully explore its potential in these applications.
From an environmental perspective, understanding the fate and transport of Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate is crucial for assessing its safety and sustainability. Recent environmental impact assessments have focused on its biodegradation pathways and potential accumulation in ecosystems. These studies are essential for ensuring that any commercial application aligns with regulatory standards and environmental best practices.
In conclusion, Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate represents a versatile platform for chemical innovation across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool for researchers seeking novel solutions in drug development, agrochemistry, and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological progress.
1805342-74-8 (Ethyl 5-bromo-2-(difluoromethyl)-4-hydroxypyridine-3-acetate) 関連製品
- 720677-75-8(ethyl 4-3-(5-ethylfuran-2-yl)propanamidobenzoate)
- 1159816-76-8(5-Cyclopropylthiophen-2-amine)
- 103656-71-9(4-(2-phenyl-1,3-oxazol-5-yl)phenol)
- 1361710-47-5(4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)
- 921873-98-5(3-benzyl-1-{4-(trifluoromethyl)phenylmethyl}-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1529508-13-1(2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-)
- 2353786-01-1(3-(2-Iodophenyl)-1,2-oxazole-5-carboxylic acid)
- 1369807-21-5(Imidazo[1,5-a]pyridine-8-carbonitrile)
- 1179362-56-1(6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride)
- 2172290-40-1(2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol)